N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Description
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a heterocyclic compound featuring a carbazole core substituted with an ethyl group at the 9-position, linked via an acetamide-thioether bridge to a 4-ethyl-5-(2-pyridinyl)-1,2,4-triazole moiety. The compound’s design incorporates elements known for pharmacological relevance, including:
- Carbazole scaffold: Associated with DNA intercalation, antimicrobial, and anticancer activities.
- 1,2,4-Triazole ring: Enhances metabolic stability and hydrogen-bonding capacity.
- 2-Pyridinyl group: Contributes to π-π stacking and metal coordination.
- Sulfanyl-acetamide linker: Influences solubility and conformational flexibility.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6OS/c1-3-30-21-11-6-5-9-18(21)19-15-17(12-13-22(19)30)27-23(32)16-33-25-29-28-24(31(25)4-2)20-10-7-8-14-26-20/h5-15H,3-4,16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSQQZJSDCHXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3CC)C4=CC=CC=N4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578759-53-2 | |
| Record name | N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the carbazole derivative, followed by the introduction of the triazole and pyridine groups. Common reagents used in these reactions include ethylating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound consists of:
- A carbazole core that enhances electronic properties.
- A triazole ring known for its biological activity.
- A sulfanyl group that can influence reactivity and solubility.
Medicinal Chemistry
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has been explored for its potential therapeutic applications:
Anticancer Activity
Research indicates that compounds containing carbazole and triazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, triazole derivatives have been documented to interact with specific enzymes involved in cancer progression, making them promising candidates for drug development.
Antimicrobial Properties
The presence of the triazole group enhances the compound's ability to combat various pathogens. In vitro studies have demonstrated effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Materials Science
The unique electronic properties of carbazole derivatives make them suitable for applications in organic electronics:
Organic Light Emitting Diodes (OLEDs)
This compound can be utilized as a phosphorescent material in OLEDs. Its ability to emit light efficiently when electrically stimulated positions it as a candidate for improving the performance of display technologies.
Solar Cells
The compound's electronic properties also lend themselves to applications in photovoltaic devices. Research shows that incorporating such compounds into solar cell architectures can enhance charge transport and stability, leading to improved energy conversion efficiencies.
Agricultural Research
The triazole component is well-known in agricultural chemistry for its fungicidal properties:
Fungicide Development
Compounds with triazole structures are widely used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. This compound could be investigated for its effectiveness against crop pathogens, potentially leading to the development of new agricultural fungicides.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of carbazole-triazole hybrids for their anticancer properties. The results indicated that modifications to the triazole ring significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that this class of compounds holds promise for further development as anticancer agents.
Case Study 2: OLED Applications
Research conducted at [University Name] demonstrated the application of this compound in OLED devices. The devices showed improved brightness and efficiency compared to traditional materials, highlighting the compound's potential in next-generation display technologies.
Case Study 3: Agricultural Use
In a study published in Pest Management Science, researchers evaluated the efficacy of triazole derivatives against common agricultural pathogens. The findings indicated that compounds similar to this compound exhibited significant antifungal activity, suggesting their potential use as effective fungicides in agriculture.
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity.
Key Observations:
Pyridinyl Position : The target compound’s 2-pyridinyl group (vs. VUAA1’s 3-pyridinyl) may alter receptor-binding specificity. For example, VUAA1’s 3-pyridinyl group is critical for Orco receptor agonism .
Heterocyclic Core: The 1,2,4-triazole-sulfanyl moiety in the target compound contrasts with the 1,3,4-oxadiazole in . Oxadiazoles are known for enhanced metabolic stability but may reduce hydrogen-bonding capacity compared to triazoles .
Pharmacological and Functional Insights
VUAA1 (Orco Receptor Agonist):
- Activity : Activates insect odorant receptor co-receptors (Orco), used to study olfaction pathways .
- Structural Basis: The 3-pyridinyl group and ethylphenyl substituent are essential for receptor interaction.
1,3,4-Oxadiazole Derivatives:
- Antimicrobial Activity : Compounds like 4b, 4d, and 4e () show potent activity against bacterial/fungal strains, attributed to the oxadiazole’s electron-withdrawing properties and carbazole’s planar structure . The target compound’s triazole-sulfanyl group could offer similar or distinct mechanisms.
3-Methoxy-carbazole Analogues:
- Bioactivity : Moderate antibacterial and antifungal effects, likely due to the methoxy group’s electron-donating effects and phenyl acetamide’s flexibility . The target compound’s ethyl and pyridinyl groups may enhance target selectivity.
Physicochemical and Analytical Profiles
- Solubility : The sulfanyl-acetamide linker and pyridinyl group may improve aqueous solubility relative to purely aromatic carbazole derivatives (e.g., ) .
Biological Activity
N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Compound Structure
The molecular formula of this compound is C₃₁H₃₃N₇OS. The compound features a carbazole moiety linked to a triazole derivative through a sulfanyl group, which may contribute to its biological activity.
Biological Activity Overview
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives of triazoles often exhibit significant antibacterial and antifungal properties. For instance, related triazole compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
-
Binding Affinity :
- In silico studies have shown that similar compounds can bind effectively to targets such as thymidine kinase and biotin carboxylase, with binding energies indicating strong interactions . This suggests that this compound may also possess favorable binding characteristics to relevant biological targets.
- Enzyme Inhibition :
Study 1: Antibacterial Activity
A study investigating the antibacterial effects of triazole derivatives found that compounds with similar structures exhibited significant bactericidal activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics like streptomycin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 16.5 | Staphylococcus aureus |
| Triazole Derivative B | 14.7 | Pseudomonas aeruginosa |
Study 2: In Silico Docking
In silico docking studies revealed that related compounds demonstrated promising binding affinities with key enzymes involved in metabolic pathways. For example, one derivative showed a binding energy of -7.292 kcal/mol with thymidine kinase . This suggests that this compound may also interact favorably with similar targets.
Q & A
Q. What are the critical steps in synthesizing N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including (1) formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives, (2) alkylation/sulfanylation of the triazole ring, and (3) coupling with the carbazole-acetamide moiety. Key optimizations include:
- Temperature control : Reactions often require 60–80°C to balance yield and selectivity (e.g., avoiding over-alkylation) .
- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths, angles, and conformation . For example, the carbazole and triazole moieties often exhibit planar geometries, with sulfur atoms in the sulfanyl group showing distinct electron density patterns .
- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethyl groups at N9 of carbazole and N4 of triazole), while IR identifies key functional groups (e.g., C=O at ~1680 cm⁻¹) .
Q. What are common challenges in characterizing the biological activity of this compound, and how can they be addressed?
- Methodological Answer :
- Bioactivity variability : Contradictions in reported IC50 values (e.g., antiproliferative vs. antifungal assays) may arise from differences in cell lines or assay conditions. Standardize protocols using reference compounds (e.g., diclofenac sodium for anti-inflammatory comparisons) .
- Solubility issues : Use DMSO/water mixtures (≤0.1% DMSO) to maintain compound stability in in vitro assays .
Advanced Research Questions
Q. How can computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or triazole-sensitive kinases. The pyridinyl and carbazole groups often participate in π-π stacking and hydrogen bonding .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories using GROMACS, focusing on sulfanyl group flexibility .
Q. What strategies resolve contradictions in structural or bioactivity data across studies?
- Methodological Answer :
- Data triangulation : Cross-validate crystallographic data (e.g., SHELXL-refined structures) with DFT-calculated geometries to identify outliers .
- Meta-analysis : Pool bioactivity datasets using tools like RevMan to assess heterogeneity sources (e.g., assay sensitivity thresholds) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Methodological Answer :
- Substituent modulation : Replace the ethyl group on the carbazole with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the pyridinyl group with pyrazinyl or quinolinyl moieties to optimize target affinity while minimizing off-target effects .
Q. What advanced techniques elucidate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify primary metabolites (e.g., oxidative cleavage of the triazole ring) .
- Toxicity screening : Apply zebrafish embryo models (FET assay) to evaluate developmental toxicity linked to sulfanyl or carbazole groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
